molecular formula C19H24FN7 B12244405 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane

Cat. No.: B12244405
M. Wt: 369.4 g/mol
InChI Key: DIVYNKNHLDHYHB-UHFFFAOYSA-N
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Description

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazolo[1,5-a]pyrimidine and pyrimidine moieties, which are known for their significant biological activities.

Preparation Methods

The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. A common method includes the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized to introduce the diazepane and fluoropyrimidine groups . Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyrazolo[1,5-a]pyrimidine derivatives with altered functional groups.

Scientific Research Applications

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, allowing it to interfere with nucleic acid synthesis and cellular signaling pathways . This interference can lead to the inhibition of cancer cell proliferation and the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar compounds to 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane include other pyrazolo[1,5-a]pyrimidine derivatives and fluoropyrimidine-containing compounds. These similar compounds often share biological activities, such as anticancer and anti-inflammatory properties, but differ in their specific molecular targets and pathways . The uniqueness of this compound lies in its combined structure, which allows for a broader range of interactions and applications.

Properties

Molecular Formula

C19H24FN7

Molecular Weight

369.4 g/mol

IUPAC Name

7-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H24FN7/c1-4-15-18(20)19(22-12-21-15)26-7-5-6-25(8-9-26)17-11-13(2)23-16-10-14(3)24-27(16)17/h10-12H,4-9H2,1-3H3

InChI Key

DIVYNKNHLDHYHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)F

Origin of Product

United States

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